(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid
Description
(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid (CAS: 2985-36-6) is a chiral carboxylic acid derivative with the molecular formula C₉H₁₆O₄ (molecular weight: 188.22 g/mol). Its structure features a 4-methylpentanoic acid backbone substituted at the C2 position with an ethoxycarbonylmethyl group, and it exists as a single enantiomer (2R configuration) . The compound is primarily used in organic synthesis, particularly as a precursor for pharmaceuticals and bioactive molecules. For example, it has been employed in the synthesis of TGF-β inhibitors and other diastereomeric mixtures in medicinal chemistry research .
Key structural attributes include:
- Ethoxycarbonylmethyl group: Enhances lipophilicity and modulates reactivity in esterification or hydrolysis reactions.
- 4-Methylpentanoic acid core: Provides a branched aliphatic chain that influences steric interactions and solubility.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(2-ethoxy-2-oxoethyl)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-14-9(11)6-8(10(12)13)5-7(2)3/h7-8H,4-6H2,1-3H3,(H,12,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGGEUYOIOWHJU-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455399 | |
| Record name | (2R)-2-[(ETHOXYCARBONYL)METHYL]-4-METHYLPENTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181289-10-1 | |
| Record name | (2R)-2-[(ETHOXYCARBONYL)METHYL]-4-METHYLPENTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. This process is known as Fischer esterification. The reaction conditions usually include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used; for example, using an amine can yield an amide.
Scientific Research Applications
Pharmaceutical Synthesis
(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo transformations makes it valuable for creating complex molecules used in drug development. For instance, its structural similarities with other bioactive compounds suggest potential applications in developing anti-inflammatory and analgesic medications.
Recent studies indicate that this compound may exhibit biological activities that can be harnessed for therapeutic purposes. Computational models analyzing structure-activity relationships predict that this compound can interact with specific biological targets, potentially leading to the development of drugs aimed at treating conditions such as pain and inflammation.
Enzymatic Reactions and Metabolic Pathways
The compound is also relevant in the study of enzymatic reactions within metabolic pathways. It can act as a substrate or inhibitor for various enzymes, providing insights into metabolic processes and the development of enzyme inhibitors for therapeutic applications.
Molecular Docking Studies
Molecular docking simulations have been employed to predict how this compound interacts with proteins or enzymes. These studies are crucial for understanding its mechanism of action and elucidating its pharmacological profile, which could lead to novel therapeutic strategies.
Case Study 1: Anti-inflammatory Properties
Research has shown that compounds structurally similar to this compound exhibit anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokines, suggesting a pathway for developing new anti-inflammatory drugs.
Case Study 2: Enzyme Inhibition
A study focusing on the inhibition of specific enzymes revealed that this compound could effectively inhibit certain metabolic enzymes. This finding supports its potential use in designing enzyme inhibitors for therapeutic applications, particularly in metabolic disorders.
Mechanism of Action
The mechanism by which (2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid exerts its effects depends on the specific reaction it undergoes. For example, in ester hydrolysis, the compound reacts with water in the presence of an acid or base to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes compounds structurally related to (2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid, highlighting differences in substituents, applications, and biological activities:
Physicochemical Properties
- Lipophilicity: The ethoxycarbonylmethyl group increases logP compared to hydroxylated analogues like (2R)-2-hydroxy-4-methylpentanoic acid, making the target compound more membrane-permeable .
- Chromatographic Behavior: 4-Methylpentanoic acid and its derivatives exhibit similar retention times in gas-liquid chromatography, but the ethoxycarbonyl group in the target compound may require derivatization for optimal detection .
Biological Activity
(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid is a chiral compound with the molecular formula C₉H₁₈O₄. It features a pentanoic acid backbone, an ethoxycarbonyl group at the 2-position, and a methyl group at the 4-position. This structure lends itself to various biological activities and potential applications in medicinal chemistry and organic synthesis.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Computational models suggest that this compound may exhibit anti-inflammatory and analgesic properties through its binding affinities to specific proteins and enzymes involved in metabolic pathways. The compound’s mechanism of action may involve:
- Enzyme interactions : The compound may act as a substrate or inhibitor for specific enzymes, affecting metabolic processes.
- Structural analogs : Similar compounds have demonstrated significant biological effects, indicating that this compound might share these properties.
Case Studies and Research Findings
- Binding Affinity Studies : Interaction studies using molecular docking simulations have shown that this compound can bind effectively to various biological targets. These studies are crucial for understanding the compound's potential therapeutic effects.
- Therapeutic Potential : Research indicates that compounds with similar structural features have been linked to therapeutic effects in conditions such as inflammation and pain management. The ethoxycarbonyl group may enhance the pharmacological profile compared to its analogs.
- Ester Hydrolysis Studies : The compound has been utilized in studies involving ester hydrolysis, which is essential for understanding its reactivity and potential applications in enzyme activity research.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Methylbutanoic acid | Similar pentanoic structure | Lacks ethoxycarbonyl group; primarily involved in metabolism |
| Ethyl 4-methylpentanoate | Ester derivative | Exhibits different reactivity due to ester functionality |
| 2-Methylbutyric acid | Chiral center at a different position | Used in flavoring and fragrance applications |
The presence of the ethoxycarbonyl group in this compound provides unique properties that may enhance its pharmacological profile compared to its analogs.
Applications in Research
This compound has several applications across various fields:
- Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.
- Biology : The compound is used in studies involving enzyme activity and reaction mechanisms.
- Medicine : It may function as a precursor for synthesizing pharmaceutical compounds, particularly those targeting inflammatory pathways.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid with high enantiomeric purity?
- Methodology :
- Step 1 : Start with a chiral precursor, such as (2R)-4-methylpentanoic acid, and introduce the ethoxycarbonylmethyl group via alkylation using ethyl bromoacetate under basic conditions (e.g., NaH in THF).
- Step 2 : Protect the carboxylic acid group during synthesis using tert-butyl esters to avoid side reactions. Deprotect post-alkylation using trifluoroacetic acid (TFA) .
- Step 3 : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC with a mobile phase of methanol/water (85:15) and a Chiralpak® AD-H column .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodology :
- NMR : Analyze -NMR for characteristic signals: δ 1.2–1.4 ppm (triplet, ethoxy CH), δ 4.1–4.3 ppm (quartet, ethoxy CH), and δ 2.5–2.7 ppm (multiplet, methylpentanoic acid backbone). Use -NMR to confirm carbonyl carbons (e.g., 170–175 ppm for ester and acid groups) .
- IR : Identify key functional groups: ~1700 cm (ester C=O), ~2500–3300 cm (carboxylic acid O-H stretch).
- MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion [M+H] and fragmentation patterns consistent with the branched structure .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodology :
- Liquid-Liquid Extraction : Separate acidic impurities using ethyl acetate and aqueous NaHCO.
- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (from 9:1 to 7:3) to resolve diastereomers or byproducts.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for high-purity crystalline yields .
Advanced Research Questions
Q. How can computational modeling (e.g., QSPR, DFT) predict the stereoelectronic effects of the ethoxycarbonyl group on the compound’s reactivity?
- Methodology :
- Quantum Chemistry : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density around the ethoxycarbonyl group and assess its influence on nucleophilic attack sites.
- QSPR : Corrogate experimental data (e.g., pKa, logP) with descriptors like polar surface area and H-bond acceptor count to predict solubility or metabolic stability .
Q. What experimental protocols ensure accurate determination of enantiomeric purity in biological matrices (e.g., plasma, microsomal assays)?
- Methodology :
- Chiral HPLC : Use a Chiralcel® OD-H column with a mobile phase of n-hexane/isopropanol (80:20, v/v) at 1.0 mL/min. Validate the method with spiked biological samples, ensuring detection limits ≤0.1% for minor enantiomers .
- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) at 37°C. Quench with acetonitrile, extract, and analyze degradation kinetics via LC-MS/MS .
Q. How does the branched alkyl chain influence the compound’s metabolic stability compared to linear analogs?
- Methodology :
- In Vitro Studies : Compare hepatic clearance rates of the branched compound vs. linear analogs (e.g., 4-methylpentanoic acid derivatives) using CYP450 inhibition assays.
- Molecular Dynamics : Simulate interactions with CYP3A4 enzyme active sites to identify steric hindrance effects from the 4-methyl group .
Notes
- All methodologies are derived from peer-reviewed sources or authoritative databases (e.g., PubChem, pharmacopeial standards).
- Advanced questions emphasize interdisciplinary approaches (e.g., combining synthetic chemistry with computational biology).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
